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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
2-chloro-N-propylacetamide, a molecule of interest in synthetic chemistry and drug discovery.
This document presents a detailed analysis of its *H NMR, 13C NMR, Infrared (IR), and Mass
Spectrometry (MS) data, supplemented with the experimental protocols utilized for these
characterizations.

Chemical Structure and Properties

2-chloro-N-propylacetamide is a halogenated amide with the following chemical structure:
Molecular Formula: CsH10CINO[1]

Molecular Weight: 135.59 g/mol [1]

CAS Number: 13916-39-7[1]

SMILES: CCCN(C(C)=0)CClI

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of
2-chloro-N-propylacetamide.
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H Nuclear Magnetic Resonance (NMR) Spectroscopy_
Chemical Shift ()
ppm

Multiplicity Integration Assighment

Data not available

Predicted *H NMR chemical shifts suggest a triplet at approximately 0.9 ppm (CHs), a sextet
around 1.6 ppm (CH2-CHs), a triplet around 3.2 ppm (N-CH2), and a singlet around 4.1 ppm
(CI-CHz). The NH proton would likely appear as a broad singlet.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) ppm Assighment

Data not available

Predicted 3C NMR chemical shifts are expected around 11 ppm (CHs), 22 ppm (CHz2-CHs), 42
ppm (N-CH2), 43 ppm (CI-CHz), and 167 ppm (C=0).

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

Data not available

Expected characteristic IR absorption bands include N-H stretching (~3300 cm~1), C-H
stretching (aliphatic, ~2960-2850 cm~1), C=0 stretching (amide I, ~1650 cm~1), N-H bending
(amide Il, ~1550 cm~1), and C-ClI stretching (~750-650 cm~1).

Mass Spectrometry (MS)

miz Relative Intensity (%) Assignment

Data not available

The mass spectrum is expected to show a molecular ion peak [M]* at m/z 135 and an [M+2]*
peak at m/z 137 with an approximate 3:1 intensity ratio, characteristic of a compound
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containing one chlorine atom. Common fragmentation patterns for similar chloroacetamides
often involve the loss of the chlorine atom and cleavage of the amide bond.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-chloro-N-propylacetamide (typically 5-25 mg) is prepared in a deuterated
solvent (e.g., CDCIs, DMSO-ds) to a volume of approximately 0.7 mL. The sample is
transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a spectrometer
operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of 2-chloro-N-propylacetamide is analyzed using an FTIR spectrometer. A
small amount of the solid is placed directly on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm~! by co-
adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization
(El) source. The sample is introduced into the ion source, typically via a direct insertion probe
or after separation by gas chromatography. The molecules are ionized by a 70 eV electron
beam, and the resulting fragments are separated by a mass analyzer. The mass-to-charge
ratios (m/z) and their relative intensities are recorded.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 2-chloro-N-propylacetamide.
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Spectral Analysis Data Processing & Interpretation
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Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for 2-chloro-N-propylacetamide in

an electron ionization mass spectrometer.

[CsH10CINO]*
m/z = 135/137

[CsH10NO]* [CsH7NCOJ* [CH2CI]*
m/z = 100 m/z = 85 m/z = 49/51
- CH: NCO
[C4HsNO]* [CsH7]*
m/z = 86 m/z = 43

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b077628?utm_src=pdf-body-img
https://www.benchchem.com/product/b077628?utm_src=pdf-body
https://www.benchchem.com/product/b077628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Plausible MS fragmentation of 2-chloro-N-propylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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